DuoPlavin is a pharmaceutical compound that combines two active ingredients: clopidogrel and acetylsalicylic acid (commonly known as aspirin). This fixed-dose combination is primarily indicated for the prevention of atherothrombotic events in patients who are already receiving both medications separately. The formulation is particularly useful in managing patients with acute coronary syndromes, including both non-ST segment elevation and ST segment elevation myocardial infarctions. Each film-coated tablet contains 75 mg of clopidogrel (as hydrogen sulfate) and 75 mg of acetylsalicylic acid, along with excipients such as lactose and hydrogenated castor oil .
DuoPlavin is produced by various pharmaceutical companies and is available in multiple markets. It has been registered and approved for use in several countries, reflecting its clinical significance in cardiovascular therapy. The development of DuoPlavin stems from extensive research into dual antiplatelet therapy, which has become a cornerstone in the management of coronary artery diseases .
DuoPlavin is classified as a dual antiplatelet therapy medication. It combines the effects of a P2Y12 inhibitor (clopidogrel) and an antiplatelet agent (acetylsalicylic acid), making it effective for preventing blood clots in patients at risk of cardiovascular events. This classification places DuoPlavin within the broader category of cardiovascular drugs aimed at reducing morbidity and mortality associated with heart diseases .
The synthesis of DuoPlavin involves combining clopidogrel bisulfate with acetylsalicylic acid through established pharmaceutical manufacturing processes. The preparation typically includes steps such as:
These methods are designed to optimize the bioavailability and efficacy of both active ingredients while ensuring stability during storage .
The production process adheres to Good Manufacturing Practices (GMP), ensuring that each batch meets stringent quality standards. The granulation process may involve wet or dry methods, depending on the desired properties of the final product. The use of specific excipients aids in controlling the release profile of the active substances, enhancing therapeutic outcomes .
The molecular structure of DuoPlavin can be understood through its individual components:
Both compounds exhibit distinct structural characteristics that contribute to their pharmacological properties.
These properties are essential for understanding the pharmacokinetics and dynamics of DuoPlavin .
DuoPlavin functions through specific biochemical interactions rather than traditional chemical reactions. The primary reactions involve:
These mechanisms work synergistically to enhance antithrombotic efficacy, making DuoPlavin effective in preventing thrombotic events .
The pharmacodynamics involve complex interactions at the molecular level, including receptor binding affinities and downstream signaling pathways that ultimately reduce platelet activation and aggregation.
DuoPlavin's mechanism of action involves two complementary pathways:
Clinical studies have demonstrated that dual antiplatelet therapy significantly reduces the risk of major adverse cardiovascular events compared to monotherapy with either agent alone .
These properties are critical for ensuring effective delivery and therapeutic outcomes .
DuoPlavin is primarily used in clinical settings for:
Research continues into optimizing treatment regimens involving DuoPlavin to enhance patient outcomes further .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3